molecular formula C9H16O2 B14593081 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- CAS No. 61198-48-9

2H-Pyran-2-one, 4-butyltetrahydro-, (S)-

Cat. No.: B14593081
CAS No.: 61198-48-9
M. Wt: 156.22 g/mol
InChI Key: BZXUGVZSNQTADR-QMMMGPOBSA-N
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Description

2H-Pyran-2-one, 4-butyltetrahydro-, (S)-: is a chiral compound belonging to the class of tetrahydropyranones. It is characterized by a six-membered ring containing one oxygen atom and a butyl side chain. This compound is significant due to its presence in various natural products and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one derivatives typically involves cyclization reactions. One common method is the Knoevenagel condensation followed by oxa-electrocyclization . Another approach involves the propargyl Claisen rearrangement and subsequent cycloisomerization . These methods provide access to the 2H-Pyran-2-one core structure with various substituents.

Industrial Production Methods: Industrial production of 2H-Pyran-2-one derivatives often employs catalytic hydrogenation of dihydropyrans using catalysts such as Raney nickel . This method is scalable and efficient for producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding lactones using oxidizing agents.

    Reduction: Formation of tetrahydropyran derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the butyl side chain.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products Formed:

    Oxidation: Lactones.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted pyranones.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 4-butyltetrahydro-, (S)- involves its interaction with various molecular targets. The compound can act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

61198-48-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4S)-4-butyloxan-2-one

InChI

InChI=1S/C9H16O2/c1-2-3-4-8-5-6-11-9(10)7-8/h8H,2-7H2,1H3/t8-/m0/s1

InChI Key

BZXUGVZSNQTADR-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@H]1CCOC(=O)C1

Canonical SMILES

CCCCC1CCOC(=O)C1

Origin of Product

United States

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